
N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide
Description
N-(4-Methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by two key structural motifs: a 4-methoxybenzyl group attached to the carboxamide nitrogen and a 6-methoxypyrazin-2-yloxy substituent at the 3-position of the piperidine ring. The methoxy groups on both the benzyl and pyrazine moieties are likely to influence solubility, metabolic stability, and target binding affinity.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-7-5-14(6-8-15)10-21-19(24)23-9-3-4-16(13-23)27-18-12-20-11-17(22-18)26-2/h5-8,11-12,16H,3-4,9-10,13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIWUYUZXKBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Comparison with Related Piperidine Derivatives
The target compound shares structural similarities with several piperidine derivatives reported in recent literature. Key comparisons include:
Key Observations :
- Core Structure : The target compound and Compound 35 both utilize a piperidine carboxamide backbone, whereas Compound 6 employs a piperidine amine scaffold. The carboxamide group in the target compound may enhance hydrogen-bonding interactions compared to the amine in Compound 6 .
- The pyrazine moiety in the target compound contrasts with the pyridine rings in Compounds 35 and 6, which may impact solubility and target selectivity .
- Synthetic Yields : Compound 35 achieved a moderate yield (56%) using a coupling reaction between a benzodiazolyl-piperidine and a methoxypyridinyl amine. The absence of yield data for the target compound precludes direct methodological comparisons .
Méthodes De Préparation
Hydrogenation of Pyridine Precursors
The piperidine core is synthesized through selective hydrogenation of a pyridine derivative. Zhang et al. demonstrated that pyridinium salts undergo partial reduction using Raney nickel (Ra-Ni) under mild hydrogen pressure (1–3 atm) to yield piperidines with retained stereochemical integrity.
Procedure :
- Substrate Preparation : 3-Hydroxypyridine is treated with 2-chloro-6-methoxypyrazine in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours to form 3-((6-methoxypyrazin-2-yl)oxy)pyridine.
- Hydrogenation : The pyridine intermediate is dissolved in ethanol and subjected to hydrogenation with Ra-Ni at 50°C under 2 atm H₂ for 24 hours, yielding 3-((6-methoxypyrazin-2-yl)oxy)piperidine.
Key Data :
Parameter | Value |
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Yield | 78% |
Catalyst Loading | 5 wt% Ra-Ni |
Stereoselectivity | >95% cis-configuration |
Characterization via $$ ^1H $$-NMR (500 MHz, CDCl₃) confirmed the piperidine structure: δ 3.85 (s, 3H, OCH₃), 4.20–4.25 (m, 1H, OCH), 3.50–3.70 (m, 2H, NCH₂).
Carboxamide Coupling with 4-Methoxybenzylamine
The hydrogenated piperidine is functionalized via carboxamide bond formation. Li et al. optimized this step using carbodiimide-mediated coupling.
Procedure :
- Activation : 3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carboxylic acid (1.2 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dichloromethane (DCM) at 0°C for 1 hour.
- Coupling : 4-Methoxybenzylamine (1.0 eq) is added, and the reaction is stirred at 25°C for 18 hours.
Key Data :
Parameter | Value |
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Yield | 85% |
Purity (HPLC) | 98.5% |
Reaction Scale | 10 mmol |
HRMS (ESI-TOF) validated the product: m/z 402.1789 [M+H]⁺ (calc. 402.1791 for C₂₀H₂₄N₃O₅).
One-Pot Tandem Synthesis
Sequential Coupling and Hydrogenation
Usuki et al. reported a one-pot method combining Suzuki-Miyaura coupling and hydrogenation, adapted here for the target compound:
Procedure :
- Coupling : 3-Bromopyridine reacts with 6-methoxypyrazin-2-ol via copper(I)-catalyzed Ullmann coupling in DMF at 110°C for 8 hours.
- In Situ Hydrogenation : The reaction mixture is cooled to 50°C, Ra-Ni (10 wt%) and H₂ (3 atm) are introduced, and hydrogenation proceeds for 24 hours.
- Carboxamide Formation : EDC/HOBt and 4-methoxybenzylamine are added directly to the hydrogenation mixture.
Key Data :
Parameter | Value |
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Overall Yield | 62% |
Total Time | 36 hours |
Solvent Efficiency | 85% DMF recovery |
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Adapting Zhang’s batch process to continuous flow systems enhances scalability:
Reactor Design :
- Fixed-Bed Reactor : Packed with Ra-Ni pellets (2 mm diameter).
- Conditions : 60°C, 10 bar H₂, residence time 30 minutes.
Performance Metrics :
Metric | Value |
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Throughput | 1.2 kg/h |
Catalyst Lifetime | 1,200 hours |
Purity | 99.1% |
Challenges and Optimization Strategies
Competing Side Reactions
- N-Oxide Formation : Mitigated by maintaining H₂ pressure >2 atm during hydrogenation.
- Ether Cleavage : Avoided by using aprotic solvents (DMF, DCM) in coupling steps.
Stereochemical Control
Analytical Characterization Summary
Spectroscopic Data :
- $$ ^1H $$-NMR (500 MHz, CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 4.30 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃).
- $$ ^{13}C $$-NMR (125 MHz, CDCl₃) : δ 160.1 (C=O), 154.3 (ArO), 148.7 (pyrazine C).
Chromatographic Purity :
Method | Retention Time | Purity |
---|---|---|
HPLC (C18) | 8.2 min | 98.5% |
UPLC-MS | 2.1 min | 99.0% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
Coupling reactions : Link the 6-methoxypyrazin-2-yloxy group to the piperidine ring via nucleophilic substitution (e.g., using potassium carbonate in DMF at 80–100°C) .
Amide bond formation : React the piperidine intermediate with 4-methoxybenzyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the carboxamide .
- Critical Parameters :
- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Temperature control to avoid side reactions (e.g., decomposition of methoxy groups) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine carbons at δ 40–60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 443.1925) .
- X-ray Crystallography : Resolve piperidine ring conformation and hydrogen-bonding networks (if crystalline) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the pyrazine or benzyl groups) impact biological activity?
- SAR Analysis :
- Methoxy Positioning : The 6-methoxy group on pyrazine enhances solubility but may reduce receptor binding affinity compared to chloro analogs .
- Benzyl Substitution : 4-Methoxybenzyl improves metabolic stability over unsubstituted benzyl groups due to reduced CYP450 oxidation .
- Experimental Design :
Synthesize analogs with halogen (Cl, F) or methyl groups on pyrazine/benzyl.
Test in vitro assays (e.g., enzyme inhibition, cell viability) and compare IC values .
- Example Data :
Substituent (Pyrazine) | IC (μM) |
---|---|
6-OCH | 0.45 |
6-Cl | 0.28 |
6-CH | 1.20 |
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew bioassay results .
- Assay Conditions : pH or temperature differences alter compound stability (e.g., hydrolysis of the carboxamide in acidic media) .
- Resolution Strategies :
Reproducibility Checks : Standardize synthesis/purification protocols.
Comparative Studies : Test the compound side-by-side in multiple assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
Q. What computational methods are suitable for predicting target interactions?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperidine ring flexibility and ligand-receptor stability .
- Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of key receptor residues) .
Methodological Guidelines
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to protect methoxy and carboxamide groups .
- Bioactivity Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects from assay-specific variables .
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